Caged Retinoic Acid
Description
Significance of Retinoic Acid in Cellular and Developmental Processes
Retinoic acid (RA), an active metabolite of vitamin A, is a crucial signaling molecule that orchestrates a multitude of biological processes. frontiersin.orgmdpi.com It plays a fundamental role in embryonic development, guiding the formation of the anterior-posterior axis, the development of the hindbrain, spinal cord, and limbs. wikipedia.orgresearchgate.netbiologists.com RA's influence extends to cellular differentiation, proliferation, and apoptosis (programmed cell death), making it a key regulator of tissue maintenance and regeneration in adults. frontiersin.orgscbt.com For instance, it is essential for spermatogenesis and has a role in the immune system. mdpi.comwikipedia.org The diverse functions of RA are mediated by its binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the expression of hundreds of target genes. frontiersin.orgresearchgate.netresearchgate.net
Rationale for Precise Spatiotemporal Regulation of Bioactive Molecules
The effects of bioactive molecules like retinoic acid are often highly dependent on their concentration and location at specific times. wikipedia.orgresearchgate.net This precise "spatiotemporal" control is critical for normal biological function. nih.govrsc.org Disruptions in these carefully orchestrated patterns can lead to developmental abnormalities and disease. To unravel the complex roles of these molecules, researchers need tools that can mimic this natural precision. nih.govnih.gov Traditional methods, such as adding a substance to a cell culture, lack the ability to control where and when the molecule becomes active. biologists.com This has driven the development of techniques that allow for the targeted activation of bioactive molecules within a specific time window and at a defined location. nih.govresearchgate.net
Conceptual Framework of Caged Compounds in Experimental Biology
"Caged compounds" offer a powerful solution for achieving spatiotemporal control. nih.govresearchgate.net The core concept involves chemically modifying a bioactive molecule, in this case, retinoic acid, with a photolabile protecting group, or "cage". nih.govwikipedia.org This cage renders the molecule biologically inactive. nih.govresearchgate.net The caged compound can then be introduced into a biological system, such as a developing embryo or a cell culture. mdpi.comnih.gov Upon exposure to a focused beam of light, typically in the near-UV range, the cage is cleaved, releasing the active molecule precisely at the desired time and location. researchgate.netnih.gov This "uncaging" process allows researchers to initiate biological processes with unprecedented precision, effectively turning a light switch on a specific molecular pathway. nih.govresearchgate.net
Historical Context and Evolution of Caged Retinoid Research
The concept of using photolabile protecting groups has its roots in organic chemistry. wikipedia.organnualreviews.org The first "caged" biological molecule, caged ATP, was developed in the late 1970s to study muscle contraction. nih.govnih.gov This pioneering work laid the foundation for the development of a wide array of caged compounds, including neurotransmitters, signaling molecules, and ions. researchgate.netnih.gov
The application of this technology to retinoids is a more recent development. Early research focused on developing suitable caging groups for retinoic acid that would be stable in biological environments but efficiently cleaved by light. nih.gov Scientists have explored various photolabile protecting groups, including nitrobenzyl and coumarin (B35378) derivatives, to cage retinoic acid and its analogs. nih.govacs.orgresearchgate.net A significant advancement came with the development of caged retinoids that could be activated by two-photon excitation, which uses lower-energy infrared light that can penetrate deeper into tissues with less damage. acs.org
Early studies using caged retinoic acid in zebrafish embryos demonstrated the power of this technique to control developmental processes. biologists.commdpi.com For example, by uncaging retinoic acid in specific regions of the embryo, researchers were able to influence eye and hindbrain development. biologists.commdpi.com More recent work has focused on refining the properties of caged retinoids, such as their water solubility and uncaging efficiency, and applying them to more complex biological questions, including neuronal differentiation and axon guidance. biologists.comnih.gov The evolution of caged retinoid research continues to provide ever more sophisticated tools for dissecting the intricate roles of retinoic acid in health and disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSGSQUHALBL-KMUUSORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Chemical Synthesis Strategies for Caged Retinoic Acid Derivatives
Principles of Photolabile Protecting Group (PPG) Integration
The integration of a PPG onto a molecule like retinoic acid renders it biologically inert. nih.gov The fundamental principle relies on the formation of a stable covalent bond, typically an ester linkage for a carboxylic acid, between the PPG and the molecule of interest. This bond is designed to be selectively cleaved by photolysis. acs.org An ideal PPG should be stable in the relevant biological media, and its photochemical byproducts should be non-toxic and not interfere with the system under investigation. scholasticahq.com The efficiency of the photorelease is a critical parameter, often described by the product of the molar absorption coefficient (ε) at the irradiation wavelength (λ_irr) and the quantum yield of release (Φ_rel). scholasticahq.comacs.org
The o-nitrobenzyl group and its derivatives are among the most widely used PPGs in chemistry and biology. nih.govgoogle.com Their popularity stems from their synthetic accessibility and versatility in protecting a wide range of functional groups, including the carboxylic acids found in retinoic acid. psu.eduresearchgate.net
The general mechanism of photorelease for o-nitrobenzyl derivatives involves excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon to form a transient aci-nitro intermediate. psu.eduresearchgate.net This intermediate then undergoes an irreversible rearrangement and hydrolysis to release the caged molecule (the carboxylic acid) and an o-nitrosobenzaldehyde or ketone byproduct. psu.eduwikipedia.org The rate of decay of the aci-nitro intermediate, which can be on the order of 10²–10⁴ s⁻¹, is often, but not always, the rate-determining step for the release of the active compound. psu.eduresearchgate.net
The [(α-methyl-2-nitropiperonyl)oxy]carbonyl (MeNPOC) group is a refined nitrobenzyl-based PPG. nih.govwiley-vch.de It has been used for the 5'-O-protection of nucleosides in the synthesis of oligonucleotide microarrays, where its removal is triggered by UV light around 365 nm. nih.gov In the context of retinoids, the MeNPOC group has been employed to temporarily block the activity of retinoic acid receptor β (RARβ) agonists. nih.govwiley-vch.de This caging strategy allows for the on-demand release of the active retinoid upon UV irradiation, which has been demonstrated in studies aimed at controlling neuronal differentiation and neurite outgrowth. nih.govwiley-vch.de
The parent 2-nitrobenzyl (NB) group and its substituted derivatives are foundational PPGs for caging carboxylic acids. psu.edursc.org A significant and widely used derivative is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. unifr.chrsc.org The two methoxy (B1213986) groups are introduced to shift the absorption maximum to longer, less damaging wavelengths (typically around 350-365 nm) and to improve photochemical properties. encyclopedia.pubresearchgate.net
The DMNB group has been successfully used to cage various carboxylic acids, including fatty acids and amino acids like glutamate (B1630785). unifr.chencyclopedia.pubgoogle.com Caging retinoic acid with a DMNB group, forming retinoic acid (4,5-dimethoxy-2-nitrophenyl)methyl ester, creates a photoactivatable version of the molecule. unifr.chacs.org Upon photolysis, DMNB-caged compounds release the free acid and the byproduct 2-nitroso-4,5-dimethoxybenzaldehyde. wikipedia.orgencyclopedia.pub It has been noted that the byproducts of DMNB photolysis can be fluorescent, which must be considered in imaging experiments. encyclopedia.pub
| Property | 2-Nitrobenzyl (NB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) |
| Typical Activation λ (nm) | ~260-320 | ~350-365 |
| Photorelease Mechanism | Intramolecular H-abstraction via aci-nitro intermediate | Intramolecular H-abstraction via aci-nitro intermediate |
| Common Byproduct | o-Nitrosobenzaldehyde | 4,5-Dimethoxy-2-nitrosobenzaldehyde |
| Key Features | Parent nitrobenzyl PPG | Red-shifted absorption, widely used for biological caging |
Coumarin-based PPGs have emerged as a powerful alternative to nitrobenzyl systems, offering distinct advantages such as high hydrolytic stability, low toxicity of byproducts, and, most notably, absorption at longer wavelengths, often extending into the visible spectrum. nih.govgoogle.com These properties make them highly suitable for biological applications. google.com The photorelease mechanism for (coumarin-4-yl)methyl esters proceeds through a different pathway than nitrobenzyl cages. scholasticahq.com Upon excitation, the molecule undergoes heterolytic cleavage of the C-O ester bond from the singlet excited state, forming a coumarinylmethyl cation and the carboxylate anion as a tight ion pair. scholasticahq.compsu.edu The cation then reacts with water or other nucleophiles to yield a stable product, releasing the free carboxylic acid. scholasticahq.com
Derivatives such as 7-(diethylamino)coumarin (DEACM) are particularly effective, with strong absorption bands around 400 nm. rsc.orgnih.gov The introduction of different substituents onto the coumarin (B35378) ring can fine-tune the photophysical properties, altering the activation wavelength and release kinetics. nih.govresearchgate.net Coumarin cages have been successfully used to protect carboxylic acids, amino acids, and plant growth regulators. rsc.orgnih.govresearchgate.net
| Property | (Coumarin-4-yl)methyl | 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) |
| Typical Activation λ (nm) | ~350-400 | ~400-470 |
| Photorelease Mechanism | Heterolytic C-O bond cleavage from singlet excited state | Heterolytic C-O bond cleavage from singlet excited state |
| Key Features | Longer wavelength absorption compared to NB | High quantum yields, tunable properties, suitable for visible light uncaging |
Beyond nitrobenzyl and coumarin systems, several other classes of PPGs have been developed for protecting carboxylic acids.
p-Hydroxyphenacyl (pHP) Groups: The pHP group is a promising PPG known for its efficient photochemical release, high quantum yields (often Φ > 0.1), and clean reaction profile. scholasticahq.comgoogle.com It is particularly useful for caging carboxylates and phosphates. The photorelease involves a skeletal rearrangement known as the "photo-Favorskii" rearrangement. scholasticahq.comresearchgate.net
Benzoin Esters: Benzoin-based PPGs are another class used for caging carboxylic acids. google.com They operate via a distinct photochemical mechanism to release the active molecule.
Nitrodibenzofuran (NDBF) Derivatives: The NDBF group is an o-nitrobenzyl-type PPG with an extended aromatic system. google.com This extension shifts the absorption maximum to longer wavelengths compared to the parent nitrobenzyl group, while maintaining good photouncaging efficiency for certain leaving groups. google.com
7-Nitroindolinyl Groups: These PPGs are also related to the nitrobenzyl family and are highly effective for the rapid photorelease of neurotransmitters. acs.orggoogle.com They are typically attached to the carboxylate group of the target molecule. google.com
Nitrobenzyl-Derived Caging Groups
Synthetic Methodologies for Retinoic Acid Caging
The primary chemical transformation required to cage retinoic acid is the formation of an ester bond between its carboxylic acid group and the hydroxyl group of the photolabile alcohol (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol). acs.orgpeptide.com Standard esterification methods are employed for this purpose, with carbodiimide-mediated coupling being a common and effective strategy. universite-paris-saclay.fr
A widely used protocol involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. universite-paris-saclay.fr In this reaction, DCC activates the carboxylic acid of retinoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the PPG. To enhance the reaction rate and minimize side reactions, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often added. acs.org The general procedure involves dissolving retinoic acid, the photolabile alcohol (1-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (DCM). DCC (approximately 1.1 equivalents) is then added to the cooled mixture. The reaction proceeds to form the desired ester, along with dicyclohexylurea (DCU) as a byproduct. DCU is largely insoluble in many organic solvents and can be easily removed by filtration, simplifying the purification of the final caged retinoic acid product. Other water-soluble carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), can also be used, which facilitates purification through aqueous workup.
Strategies for this compound Immobilization and Delivery in Research Systems
The spatial and temporal control of retinoic acid (RA) activity is crucial for its application in complex biological systems. Caging strategies, where the molecule's activity is masked by a photolabile protecting group, offer a powerful method for such control. However, the effective use of caged RA often requires its localization to specific sites. This has led to the development of various immobilization and delivery strategies, which are essential for targeted research applications. These strategies involve attaching the caged compound to inert supports or integrating it into biomaterial scaffolds.
Attachment to Inert Supports (e.g., TiO2 particles)
One approach to localize the action of caged RA is to immobilize it on the surface of inert particles. Titanium dioxide (TiO2) particles have been explored for this purpose due to their biocompatibility and well-understood surface chemistry. nih.govhnu.edu.cn The strategy involves linking a caged RA derivative to the TiO2 surface, creating a depot from which the active RA can be released upon photoactivation.
Research has demonstrated the immobilization of caged retinoids on TiO2 particles using nitrocatechol linkers. nih.govresearchgate.net This method provides a stable attachment that can be cleaved by UV irradiation to release the biologically active retinoid. nih.gov The primary advantage of this approach is the ability to create a localized source of RA that can be activated on demand, allowing for precise spatial and temporal control over cellular processes like neuronal differentiation and neurite outgrowth. nih.gov The TiO2 particles serve as a stable, non-reactive carrier, preventing the premature or non-specific activity of the retinoid. hnu.edu.cn
The synthesis for this immobilization involves preparing a caged RA molecule with a suitable functional group for attachment to the TiO2 surface. For instance, a nitrocatechol group can be incorporated into the caged retinoid structure. This functionalized caged compound is then reacted with TiO2 particles, leading to the formation of a covalent bond and the immobilization of the caged retinoid on the particle surface. The release of the active RA is then triggered by photolysis of the caging group, which also cleaves the linker from the TiO2 particle.
Integration into Biomaterial Scaffolds (e.g., collagen-hyaluronate, chitosan (B1678972) hydrogels)
Integrating caged RA into biomaterial scaffolds is another powerful strategy for controlled delivery. These scaffolds can mimic the extracellular matrix and provide a three-dimensional environment for cell growth and tissue development. By incorporating caged RA, researchers can precisely control the timing of RA-induced differentiation or other cellular responses within these engineered tissues.
Collagen-Hyaluronate Scaffolds:
Collagen-hyaluronate scaffolds are widely used in tissue engineering due to their biocompatibility and resemblance to natural connective tissues. rcsi.comnih.gov The incorporation of all-trans retinoic acid (atRA) into these scaffolds has been shown to promote the differentiation of epithelial cells, which is crucial for applications like tracheal regeneration. rcsi.comnih.gov
In one study, atRA-loaded bilayered collagen-hyaluronate scaffolds were fabricated using a lyophilization process. rcsi.comnih.gov The release of atRA from these scaffolds was sustained over a period of 8 to 28 hours and was influenced by the degree of collagen cross-linking. rcsi.comnih.gov An optimal formulation was identified as 10 μg/mL of atRA in the collagen-hyaluronate suspension used to create the scaffold's film layer. rcsi.comnih.govrcsi.com These atRA-loaded biomaterials were found to increase the expression of key epithelial markers, demonstrating their bioactivity. rcsi.comnih.govrcsi.com While this research focused on the direct loading of atRA, the principles can be extended to the incorporation of caged RA to provide photo-inducible control over these developmental processes.
Another study fabricated a composite scaffold of poly(ɛ-caprolactone) (PCL) and collagen loaded with atRA using an electrospinning technique. mums.ac.ir This approach created a nanofibrous scaffold that supported nerve cell adhesion and proliferation, with the atRA promoting neurite outgrowth and differentiation. mums.ac.ir
Chitosan Hydrogels:
Chitosan, a natural biopolymer, is another popular material for creating hydrogel scaffolds for drug delivery and tissue engineering due to its biocompatibility and biodegradability. tbzmed.ac.irnih.gov Chitosan hydrogels can be formulated to provide sustained release of encapsulated molecules.
Research has demonstrated the development of thermosensitive chitosan/β-glycerophosphate (CS/βGP) hydrogels for the controlled release of atRA. tbzmed.ac.ir These hydrogels exhibited sustained release of atRA and were shown to be cytocompatible, providing a suitable environment for testicular cells. tbzmed.ac.ir The release rate could be modulated by altering the atRA concentration within the hydrogel. tbzmed.ac.ir
In a different approach, nanofibrous polycaprolactone-chitosan (PCL-Chitosan) scaffolds loaded with atRA were developed for tracheal tissue engineering. rcsi.comnih.gov These scaffolds were biocompatible and supported the viability of Calu-3 cells. rcsi.comnih.gov The release of atRA from these scaffolds led to an increase in the expression of genes associated with mucociliary function. rcsi.comnih.gov Retinoic acid has also been grafted onto chitosan to form copolymers used in the creation of nanoparticles for targeted drug delivery. researchgate.net
These studies highlight the versatility of biomaterial scaffolds in delivering RA. The integration of caged RA into these systems would provide an additional layer of control, allowing for the precise photo-initiation of RA signaling within a 3D cellular environment.
Photochemistry and Uncaging Kinetics of Caged Retinoic Acid
Photorelease Mechanisms of Caged Retinoic Acid
The photorelease of retinoic acid from its caged form is an irreversible process initiated by the absorption of light. researchgate.net The caging strategy typically involves attaching a PPG to the carboxylic acid group of retinoic acid, which blocks its ability to bind to its nuclear receptors. nih.govmdpi.com The most common PPGs used for caging carboxylic acids like retinoic acid are based on ortho-nitrobenzyl scaffolds, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and its derivatives, including the 6-nitroveratroyloxycarbonyl (NVOC) group. researchgate.netwiley-vch.degu.se
Upon light absorption, the nitroaromatic chromophore is excited, leading to an intramolecular rearrangement. This process typically involves the transfer of an oxygen atom from the nitro group to the benzylic carbon, which results in the cleavage of the bond linking the cage to the retinoic acid molecule. nih.gov The photochemical byproducts, such as a nitrosoaldehyde, are then formed alongside the released, active retinoic acid. gu.se
A kinetic model for the photoconversion of caged all-trans retinoic acid under UV illumination considers three distinct processes: the desired uncaging event, photoisomerization between trans and cis forms of both the caged and unthis compound, and photodegradation of the retinoids. wiley-vch.de
Wavelength Dependence and Specificity of Photolysis (e.g., UV, visible light)
The wavelength of light required to release retinoic acid is determined by the absorption spectrum of the specific photolabile protecting group used. muni.cz
UV Light: Traditionally, PPGs like the ortho-nitrobenzyl group and its derivatives (e.g., NVOC, DMNB) are cleaved using UV light, typically in the 350-365 nm range. nih.govgu.senih.gov For example, retinoic acid caged with a [(α-methyl-2-nitropiperonyl)oxy]carbonyl (MeNPOC) group or immobilized on TiO2 particles via nitrocatechol linkers is released upon UV irradiation. nih.gov Similarly, NVOC-caged retinoic acid has been effectively uncaged using light wavelengths longer than 350 nm in zebrafish embryos. gu.se However, UV light has limitations for in vivo applications due to its low tissue penetration depth and potential for cellular damage. rsc.orgrsc.orgacs.org
Visible and Near-Infrared (NIR) Light: To overcome the drawbacks of UV light, significant research has focused on developing PPGs that are sensitive to longer, more biocompatible wavelengths in the visible and NIR regions (the "biological window"). rsc.orgmuni.czacs.org These advanced caging groups, such as those based on coumarin (B35378), boron dipyrromethene (BODIPY), or cyanine (B1664457) dyes, allow for deeper tissue penetration and reduced phototoxicity. csic.esrsc.org While many of these have been developed for caging various biomolecules, their application specifically to retinoic acid is an area of ongoing research.
Two-Photon Excitation (2PE): An alternative to single-photon excitation with UV light is two-photon excitation using NIR light (e.g., 720-940 nm). rsc.orgnih.gov In 2PE, the chromophore simultaneously absorbs two lower-energy photons to reach the same excited state achieved by absorbing one high-energy UV photon. nih.gov This technique offers intrinsic three-dimensional spatial resolution because the probability of 2PE is significant only at the focal point of a high-intensity laser. nih.govcef-mc.de A 4,5-dimethoxy-2-nitrobenzyl ester of all-trans retinoic acid has been successfully uncaged using two-photon excitation at 750 nm. wiley-vch.de
The table below summarizes the wavelength dependence for various caged compounds, including those used for retinoic acid.
| Caging Group (PPG) / Method | Typical Excitation Wavelength(s) | Type of Excitation | Reference(s) |
| ortho-Nitrobenzyl (oNB) derivatives | ~350-365 nm | Single-Photon (UV) | gu.senih.gov |
| [(α-methyl-2-nitropiperonyl)oxy]carbonyl (MeNPOC) | UV Light | Single-Photon (UV) | nih.gov |
| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | 750 nm | Two-Photon (NIR) | wiley-vch.de |
| Coumarin derivatives | ~365-500 nm | Single-Photon (UV/Visible) | csic.esrsc.org |
| BODIPY derivatives | >450 nm | Single-Photon (Visible) | rsc.org |
| Hydroxylated Thiazole Orange (HTO) | Green light / 940 nm | Single-Photon / Two-Photon | rsc.org |
Quantum Yields of Retinoic Acid Uncaging
For many common PPGs, particularly the widely used ortho-nitrobenzyl derivatives, the quantum yields can be relatively low. acs.org There is often an inverse relationship between shifting the absorption wavelength to a more desirable, longer wavelength and the photochemical quantum yield. muni.cz For instance, laser flash photolysis studies of retinoic acid itself (not caged) have shown a very low triplet quantum yield (a precursor to some photochemical reactions) of 0.0013 in hexane, though this is not the uncaging quantum yield. nih.gov
The development of new PPGs aims to improve these quantum yields. For example, certain D−π–D derivatives of 3-styryl coumarins have shown significantly higher uncaging quantum yields (Φr = 0.19–0.45) compared to their D−π–A counterparts (Φr = 0.04) for releasing carboxylic acids. acs.org
The efficiency of two-photon uncaging is described by the two-photon uncaging cross-section (δunc), which is the product of the two-photon absorption cross-section and the uncaging quantum yield. Simple ortho-nitrobenzyl derivatives tend to have low two-photon uncaging cross-sections, typically in the range of 0.01 to 0.05 GM. acs.org
| Caging Group Type | Typical Uncaging Quantum Yield (Φr) | Notes | Reference(s) |
| ortho-Nitrobenzyl derivatives | Generally low; can be < 0.1 | Widely used for caging carboxylic acids. | muni.czacs.org |
| D−π–A 3-styryl coumarins | ~0.04-0.05 | For releasing p-methoxybenzoic acid. | acs.org |
| D−π–D 3-styryl coumarins | ~0.19-0.45 | Higher efficiency due to electronic structure. | acs.org |
Kinetics of Retinoic Acid Release in Experimental Media
For example, the rate of release of glutamate (B1630785) from MNI-glutamate is extremely fast, with a half-time of about 200 nanoseconds. tocris.com In contrast, the release from NPEC-DHPG is slower, with a rate of approximately 10 s⁻¹ at pH 7.4. tocris.com A study on the photoconversion kinetics of a 4,5-dimethoxy-2-nitrobenzyl-caged retinoic acid utilized a system of differential equations to model the rates of uncaging, photoisomerization, and photodegradation. wiley-vch.de The precise rate constants for the release of retinoic acid would depend on the specific caging group and the experimental medium, including factors like pH and solvent composition. tocris.com
Control of Light Parameters for Precision in Biological Systems
A key advantage of using caged compounds is the ability to precisely control the concentration and location of the released bioactive molecule by modulating the light source. researchgate.netcef-mc.de
Intensity and Duration of Light Exposure
The concentration of released retinoic acid can be carefully controlled by adjusting the intensity and duration of the light stimulus. researchgate.net Continuous illumination leads to a steady release of the active molecule over the exposure period. tocris.com Alternatively, brief, intense pulses of light can be used to generate rapid, transient increases in the local concentration of retinoic acid. This allows for dose-dependent studies where the amount of released substance is finely graded by modulating the light parameters. researchgate.netcef-mc.de For instance, submillimolar concentrations of caged compounds can be released within seconds using laser illumination. nih.gov
Spatial Resolution of Light Delivery
Achieving high spatial resolution is crucial for studying localized biological phenomena, such as signaling within specific cells or subcellular compartments. nih.gov
Focused Light Beams: Light can be directed in a precise manner using microscopy optics, allowing for the targeted uncaging of retinoic acid in a specific region of interest. researchgate.net
Two-Photon Excitation (2PE): As mentioned previously, 2PE provides the highest degree of three-dimensional spatial control. cef-mc.de Because the uncaging reaction is confined to the focal volume of the laser, which can be on the order of a few microns or less, it allows for subcellular precision. nih.gov This technique has been used to uncage retinoic acid in zebrafish embryos, enabling the study of its developmental effects with high spatial accuracy. wiley-vch.de This approach minimizes off-target effects and damage to surrounding tissue that can occur with broader single-photon UV illumination. rsc.orgcef-mc.de
Temporal Resolution of Retinoic Acid Activation
The temporal resolution of retinoic acid (RA) activation from a caged precursor is a critical parameter that dictates the ability to study dynamic biological processes with precision. This resolution is determined by the kinetics of the photolytic release of the active molecule following light stimulation. acs.org The speed of release, or the appearance rate constant (k_app), must be faster than the rate of the biological response being investigated to ensure that the experimental observations accurately reflect the system's response to the stimulus. acs.org
Detailed kinetic studies on this compound, particularly the 4,5-dimethoxy-2-nitrobenzyl ester of all-trans retinoic acid, reveal that the uncaging process is not a single event but a competition between several photochemical reactions. wiley-vch.de Upon UV illumination, a solution of this caged compound undergoes three primary processes simultaneously: uncaging (the desired release of RA), photoisomerization between trans and cis forms, and photodegradation of the released RA. wiley-vch.de
A kinetic model has been proposed to account for these concurrent events. wiley-vch.de This model is essential for understanding the concentration of active retinoic acid available at any given time after photostimulation.
Table 1: Kinetic Model of Photochemical Events for Caged All-Trans Retinoic Acid (cRA) This table is based on the kinetic model described for the 4,5-dimethoxy-2-nitrobenzyl ester of all-trans retinoic acid. wiley-vch.de
| Reaction | Description | Rate Constant |
| cT ⇌ cC | Photoisomerization between caged all-trans (cT) and caged cis (cC) retinoic acid. | k₁, k₋₁ |
| cT → T | Uncaging of the all-trans isomer to yield free all-trans retinoic acid (T). | k₂ |
| cC → C | Uncaging of the cis isomer(s) to yield free cis retinoic acid(s) (C). | k₂ (assumed) |
| T → D | Photodegradation of free all-trans retinoic acid into degradation products (D). | k₃ |
| C → D | Photodegradation of free cis retinoic acid(s) into degradation products (D). | k₃ (assumed) |
The interplay between these reactions means that the temporal evolution of the concentrations of the various species is complex. wiley-vch.de The change in concentration over time for the caged and uncaged molecules can be described by a triexponential function, characterized by three distinct decay times. wiley-vch.de
Table 2: Characteristic Decay Times in the Photoconversion of this compound This table outlines the processes associated with the triexponential decay observed during the photolysis of this compound. wiley-vch.de
| Decay Time | Associated Process | Description |
| τ₁ | Photoisomerization | The characteristic time for reaching a photostationary state between the trans and cis isomers of the caged compound. |
| τ₂ | Uncaging | The characteristic time for the release of free retinoic acid from the caging group. |
| τ₃ | Photodegradation | The characteristic time for the degradation of the released, free retinoic acid upon continued illumination. |
The ultimate temporal control is significantly enhanced by the use of two-photon excitation. ucsb.edu Unlike one-photon activation, which excites molecules along the entire light path, two-photon absorption is a nonlinear phenomenon confined to the microscopic focal point of the laser. ucsb.edutandfonline.com This provides superior spatial and temporal resolution, allowing for the activation of retinoic acid within subcellular volumes. ucsb.edumdpi.com The extent of uncaging can be finely tuned by adjusting the laser intensity and the duration of the light pulse. nih.gov Furthermore, the development of new photolabile protecting groups with high two-photon uncaging cross-sections is crucial for achieving efficient release with lower, less damaging laser power. tandfonline.com
It is also important to distinguish the kinetics of uncaging from the kinetics of the downstream biological response. hogrefe.comresearchgate.net For example, studies using luciferase reporter genes to measure retinoic acid receptor (RAR) activation are limited by the half-life of the luciferase protein, which is approximately 3 hours. hogrefe.comresearchgate.net This reflects the temporal resolution of detecting the transcriptional response, not the initial, much faster, photo-release of the retinoic acid molecule itself.
Applications of Caged Retinoic Acid in Fundamental Biological Research
Elucidating Cellular Differentiation Processes
The ability to precisely control the timing and location of retinoic acid signaling has been instrumental in dissecting its role in guiding cellular differentiation down specific lineage pathways.
Caged retinoic acid has been employed to direct the differentiation of pluripotent stem cells, such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various specialized cell types. This precise control allows researchers to mimic the dynamic signaling environments that occur during embryonic development.
Treatment of human ESCs and iPSCs with retinoic acid at specific time windows can significantly influence their differentiation into cardiomyocytes. For instance, RA treatment during the lateral mesoderm stage (days 2-4 of differentiation) has been shown to enhance the efficiency of cardiomyocyte differentiation, as indicated by the upregulation of key cardiac markers like TNNT2, NKX2.5, and MYH6 nih.gov. Furthermore, modulating RA concentration can guide differentiation towards specific cardiomyocyte subtypes, with lower concentrations promoting a ventricular-like phenotype and higher concentrations favoring an atrial-like fate.
In the context of endodermal lineages, retinoic acid, in combination with other signaling molecules like Fibroblast Growth Factor 4 (FGF4), directs the differentiation of human ESCs into PDX1-expressing foregut endoderm, a precursor to pancreatic cells researchgate.netplos.org. The precise timing and concentration of RA are critical for this process, highlighting its role in patterning the developing endoderm researchgate.netplos.org. Similarly, protocols for differentiating pluripotent stem cells into hepatocyte-like cells often incorporate retinoic acid to guide the cells through the necessary developmental stages, including the formation of definitive endoderm nih.gov.
| Stem Cell Type | Target Cell Type | Key Findings with Retinoic Acid | Relevant Markers |
|---|---|---|---|
| Human Embryonic Stem Cells (hESCs) | Ventricular Cardiomyocytes | RA treatment accelerates cardiac differentiation and enhances the development of ventricular-like cardiomyocytes. nih.gov | Upregulation of α-cardiac MHC and MLC-2v mRNA. nih.gov |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocytes | RA treatment between days 2-4 enhances differentiation efficiency. nih.gov | Upregulation of TNNT2, NKX2.5, MYH6. nih.gov |
| Human Embryonic Stem Cells (hESCs) | PDX1+ Foregut Endoderm | RA, in combination with FGF4, directs differentiation, yielding on average 32% PDX1+ cells. researchgate.netplos.org | PDX1, RARβ. plos.org |
| Induced Pluripotent Stem Cells (iPSCs) | Hepatocyte-like cells | Protocols utilize RA to guide differentiation from a definitive endoderm state. nih.gov | HNF4A, CEBPA, RBP4. |
Retinoic acid is a well-established inducer of neuronal differentiation. The use of caged RA allows for the precise initiation of this process, enabling detailed studies of the molecular cascades that govern the transition from neural progenitors to mature neurons. In vitro studies have shown that RA can induce embryonic stem cells and embryonal carcinoma cells to differentiate into neuronal and glial tissues. This process is dependent on both the concentration and the duration of RA exposure.
Furthermore, retinoic acid has been shown to be a potent promoter of neurite outgrowth, the process by which neurons form axons and dendrites. Studies have demonstrated that RA treatment can significantly increase the length and number of neurites in cultured neurons. The activation of the retinoic acid receptor β (RARβ) appears to be a crucial transducer of the RA signal in stimulating neurite outgrowth from both peripheral and central nervous system tissues.
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone-forming cells), chondrocytes (cartilage-forming cells), and adipocytes (fat-forming cells). Retinoic acid plays a significant role in regulating the commitment of MSCs to these different lineages.
Research has shown that retinoic acid can stimulate osteoblast differentiation. This is evidenced by increased activity and expression of alkaline phosphatase (ALP), an early marker of osteogenesis, and the upregulation of the key osteogenic transcription factor, RUNX2 nih.govresearchgate.net. Conversely, RA has been found to inhibit adipocyte differentiation. It achieves this by suppressing the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) umsha.ac.irshsmu.edu.cnscispace.com. This dual role of RA highlights its importance in balancing the fate of MSCs towards either the osteogenic or adipogenic lineage.
| MSC Lineage | Effect of Retinoic Acid | Key Molecular Markers/Findings |
|---|---|---|
| Osteogenesis (Bone) | Promotes differentiation | Increased Alkaline Phosphatase (ALP) activity; Upregulation of RUNX2 expression. nih.govresearchgate.net |
| Adipogenesis (Fat) | Inhibits differentiation | Suppression of PPARγ and C/EBPα expression. shsmu.edu.cnnih.gov |
| Chondrogenesis (Cartilage) | Inhibits differentiation | Blocks progression from precartilage condensation to cartilage nodule formation. |
| Keratocytes (Cornea) | Promotes differentiation | Enhanced expression of keratocan, aldehyde dehydrogenase 3A1, lumican, and decorin. |
Spermatogenesis, the process of sperm production, is critically dependent on retinoic acid. RA is essential for the transition of undifferentiated spermatogonia into differentiating spermatogonia, a committed step towards meiosis. Studies have shown that in the absence of RA, spermatogonial differentiation is arrested. The precise timing of RA signaling is crucial for the synchronized waves of spermatogenesis that occur in the testis. This compound offers a way to manipulate this timing with high precision, allowing researchers to investigate the specific windows of RA activity that are required for the initiation of spermatogonial differentiation and the subsequent entry into meiosis.
The development of human retinal organoids from pluripotent stem cells has provided a powerful in vitro model to study the mechanisms of human retinal development. Retinoic acid signaling has been identified as a key regulator of cone photoreceptor subtype specification. Specifically, high levels of RA signaling early in the development of retinal organoids promote the fate of M-cones (green) while suppressing the fate of L-cones (red). This effect is time-sensitive; early exposure to RA before the expression of cone opsins is sufficient to induce M-cone fate.
| Condition | M-Cone Percentage | L-Cone Percentage | Key Finding |
|---|---|---|---|
| No exogenous RA (Day 43-200) | 13% | 87% | Baseline differentiation yields a majority of L-cones. |
| RA treatment (Day 43 to Day 60) | 74% | 26% | Early RA exposure is sufficient to promote M-cone fate. |
| RA treatment (Day 43 to Day 130) | 98% | 2% | Sustained early RA exposure almost exclusively yields M-cones. |
| Late RA treatment (Day 130-200) | 6% | 93% | RA cannot convert L-cones to M-cones at later stages. |
Investigating Developmental Biology Mechanisms
The ability to photo-release retinoic acid in living embryos has revolutionized the study of its role as a morphogen in developmental patterning. By creating precise spatial and temporal gradients of RA, researchers can directly test its function in specifying cell fates and organizing tissues in various model organisms.
In zebrafish, this compound has been used to investigate the patterning of the hindbrain into distinct segments called rhombomeres nih.gov. By locally uncaging RA, researchers can rescue developmental defects caused by RA deficiency and precisely map the regions and timing of RA signaling required for the correct specification of rhombomere identities nih.gov. These studies have provided evidence that a temporally increasing source of RA is necessary to sequentially initiate the identity of progressively more posterior rhombomeres nih.gov. For instance, the expression of genes like vhnf1 in rhombomeres 5 and 6, and hoxd4a in rhombomere 7 are highly dependent on specific levels of RA signaling at precise developmental times nih.gov.
In the developing chick limb bud, retinoic acid is essential for the initiation of outgrowth. The use of RA synthesis inhibitors has shown that in the absence of RA, limb bud outgrowth is abolished, and the expression of key signaling molecules like Sonic hedgehog (Shh) is prevented nih.gov. The application of exogenous RA can rescue Shh expression nih.gov. Caged RA allows for a more refined analysis of this process, enabling the activation of the RA pathway in specific regions of the limb bud to understand how it interacts with other signaling centers, such as the one producing Fibroblast growth factor 8 (Fgf8), to orchestrate limb development nih.govnih.govresearchgate.net.
| Model Organism | Developmental Process | Key Findings with (Caged) Retinoic Acid | Affected Genes/Structures |
|---|---|---|---|
| Zebrafish | Hindbrain Patterning | A temporally increasing RA gradient sequentially specifies posterior rhombomere identities. nih.gov | vhnf1, hoxd4a, rhombomeres 5-7. nih.gov |
| Chick | Limb Bud Development | RA is required for limb bud outgrowth and induction of Shh expression, acting in concert with Fgf8. nih.govnih.gov | Shh, Fgf-4, Fgf-8. nih.gov |
| Xenopus | Anteroposterior Axis Formation | RA acts as a posteriorizing signal, affecting mesodermal patterning and suppressing anterior structures. unige.chresearchgate.net | Anterior axial structures, mesoderm. unige.ch |
Patterning During Embryogenesis Models (e.g., hindbrain, limb)
Retinoic acid (RA) is a critical signaling molecule in the patterning of the early embryo, particularly in the development of the anteroposterior axis of the hindbrain. Traditional methods to study its effects, such as bath application or implantation of RA-soaked beads, lack precise temporal and spatial control.
Recent advancements have employed photo-manipulation techniques, conceptually similar to the use of caged compounds, to overcome these limitations. In zebrafish embryos with inhibited endogenous RA synthesis, researchers have utilized UV-driven photo-isomerization to convert the inactive 13-cis isomer of retinoic acid into the active all-trans retinoic acid (atRA). This method allows for the non-invasive and quantitative control of atRA concentration in both time and space.
Key findings from these studies in zebrafish models include:
A brief, global pulse of atRA, as short as 5 minutes, is sufficient to rescue hindbrain development if administered no later than the bud stage.
Local illumination of the head region at the bud stage is sufficient to rescue hindbrain formation, demonstrating a spatially localized requirement for RA signaling.
Subsequent UV illumination to deactivate the atRA can impair the rescue of hindbrain development, highlighting a critical time window for RA action at the end of gastrulation.
While the direct application of a this compound compound in limb patterning studies is not extensively documented, the established role of RA in this process makes it a prime candidate for such investigations. Pharmacological application of RA to the regenerating axolotl limb can re-specify cells and lead to the duplication of limb segments. However, there is ongoing debate about the precise role of endogenous RA in normal limb patterning, with some studies suggesting it acts permissively rather than instructively nih.gov. The use of caged RA could help to resolve these controversies by allowing for the precise timing and location of RA signaling to be manipulated, thereby clarifying its direct versus indirect effects on limb bud initiation and patterning.
Table 1: Research Findings on Photo-manipulation of Retinoic Acid in Hindbrain Development
| Model Organism | Technique | Key Finding | Citation |
|---|---|---|---|
| Zebrafish | UV-driven photo-isomerization of 13-cis RA to all-trans RA | A brief, localized pulse of active RA at the bud stage is sufficient to rescue hindbrain development. |
Organogenesis Research Applications (e.g., heart, lung)
Retinoic acid signaling is indispensable for the proper development of several organs, including the heart and lungs. In early heart development, RA signaling is required to restrict the size of the cardiac progenitor field nih.gov. Studies using caged-fluorescein-mediated lineage tracing in RA-deficient embryos have shown that cardiac progenitors extend more posteriorly than normal, indicating a role for RA in defining the boundaries of the heart fields nih.gov. While this study did not use caged RA, it highlights how spatiotemporal control of signaling is crucial for understanding cardiac morphogenesis. The application of caged RA would allow for the precise manipulation of RA gradients, which are thought to be critical for patterning the developing heart tube and specifying different cardiac chambers.
In lung development, RA signaling influences key processes such as branching morphogenesis and alveolarization nih.govmdpi.comsemanticscholar.org. The precise regulation of RA levels is critical, as both excesses and deficiencies can lead to severe malformations. Currently, much of the research relies on systemic administration or in vitro culture with pharmacological doses of RA. The use of caged RA in lung explant cultures could provide a more refined understanding of how temporal and spatial variations in RA signaling guide the intricate process of airway branching and epithelial cell differentiation.
Roles in Neural Tube Development and Axon Guidance
The development of the neural tube is a complex process that is highly sensitive to retinoic acid signaling. Studies in quail embryos have shown that the absence of RA leads to abnormal neural tube formation, with defects in the shape and structure of the neural tube, as well as chaotic axon trajectories researchgate.netnih.govnih.gov. This suggests a role for RA in both the morphogenesis of the neural tube and in guiding the growth of developing axons researchgate.netnih.govnih.gov.
The application of caged RA in this context would be invaluable for dissecting the specific temporal and spatial requirements of RA signaling. For instance, by releasing RA at specific locations along the neural tube, researchers could investigate its direct role in axon guidance, separate from its earlier roles in neural tube patterning and cell differentiation. This level of control is not possible with current methods that rely on genetic knockouts or pharmacological inhibitors, which affect the entire embryo over extended periods.
Advancements in Neurobiology and Neural Circuitry Research
In the adult nervous system, retinoic acid continues to play a vital role in processes such as neuroplasticity, synaptic modulation, and neuronal health. The ability to manipulate RA signaling with high precision using caged compounds holds significant promise for advancing our understanding of these complex functions.
Modulation of Hippocampal Neuroplasticity and Neurogenesis
The hippocampus is a key brain region for learning and memory, and it is one of the few areas where new neurons are generated throughout life, a process known as adult neurogenesis. Retinoic acid signaling is a crucial modulator of hippocampal neuroplasticity and neurogenesis nih.govfrontiersin.orgplos.org. Studies in rodent models have shown that perturbations in RA signaling can lead to memory impairments, while restoration of RA levels can reverse these deficits plos.org.
RA-responsive cells are present in the dentate gyrus of the hippocampus, a region critical for neurogenesis nih.govfrontiersin.org. Research indicates that RA signaling helps to regulate the activation of granule cells, and that RA deficiency can lead to abnormal neuronal activation in response to novel environments nih.govfrontiersin.org. The use of caged RA would allow for the targeted activation of RA signaling in specific subpopulations of hippocampal neurons, providing a powerful tool to investigate how RA modulates the excitability of individual neurons and their integration into existing neural circuits. This could provide unprecedented insights into the cellular and molecular mechanisms underlying learning and memory.
Studies on Neuronal Activity and Synaptic Modulation
Retinoic acid has been shown to modulate synaptic strength and plasticity nih.govmdpi.comnih.gov. For example, chronic administration of a retinoic acid isomer has been shown to alter the excitatory-inhibitory balance in the dentate gyrus of mice nih.gov. Studies in invertebrate models have also demonstrated that RA can promote the formation of excitatory synapses nih.gov.
The application of caged RA in studies of synaptic modulation would enable researchers to investigate the acute and localized effects of RA on synaptic transmission. By releasing RA at specific synapses, it would be possible to determine whether RA acts pre- or post-synaptically to modulate synaptic strength and to identify the downstream signaling pathways involved. This level of precision is essential for understanding how RA contributes to the dynamic regulation of neural circuits.
Investigations into Neurodegeneration Mechanisms in Animal Models
Dysregulation of retinoic acid signaling has been implicated in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease mdpi.comnih.govresearchgate.netnih.gov. In animal models of Alzheimer's disease, treatment with all-trans retinoic acid has been shown to reduce the deposition of β-amyloid plaques and rescue memory deficits nih.govresearchgate.net. Similarly, in a mouse model of Parkinson's disease, RA-loaded nanoparticles have been shown to have a neuroprotective effect on dopaminergic neurons nih.gov.
While these studies demonstrate the therapeutic potential of modulating RA signaling, the precise mechanisms by which RA exerts its neuroprotective effects are not fully understood. Caged RA could be used in animal models of neurodegeneration to investigate the specific cellular and molecular targets of RA. For example, by selectively activating RA signaling in specific brain regions or cell types, researchers could determine where and when RA signaling is most critical for neuronal survival and function. This could lead to the development of more targeted and effective therapies for neurodegenerative diseases.
Table 2: Research Findings on Retinoic Acid in Neurodegeneration Animal Models
| Animal Model | Compound | Key Finding | Citation |
|---|---|---|---|
| Alzheimer's Disease (APP/PS1 transgenic mice) | All-trans retinoic acid (ATRA) | Reduced β-amyloid deposition and rescued memory deficits. | nih.govresearchgate.net |
| Parkinson's Disease (MPTP-induced mouse model) | Retinoic acid-loaded nanoparticles | Neuroprotective effect on dopaminergic neurons. | nih.gov |
| Retinal Degeneration (mouse model) | Disulfiram (inhibits RA synthesis), BMS 493 (RAR inhibitor) | Reduced retinal ganglion cell hyperactivity and augmented image detection. | biorxiv.org |
Impact on Gene Expression in Neural Tissues
Retinoic acid (RA) is a critical signaling molecule derived from vitamin A that plays a fundamental role in the development of the nervous system. It functions by binding to nuclear receptors (RARs and RXRs), which then act as transcription factors to regulate the expression of a host of target genes. The precise concentration and spatial distribution of RA are vital for processes such as neural patterning, differentiation, and the crucial switch between cell proliferation and differentiation. nih.govfrontiersin.org
The use of this compound provides a powerful tool to study these processes. By keeping the RA molecule inert until its release by a focused light source, researchers can overcome the limitations of systemic application and investigate the effects of RA signaling at specific times and in specific locations within developing neural tissues. This spatiotemporal control is essential, as RA's effects are highly context-dependent. For instance, RA signaling is required for the proper specification of the hindbrain and spinal cord, and its absence or excess can lead to severe developmental abnormalities. nih.govnih.gov
Research using various in vitro models has demonstrated that RA directs the differentiation of embryonic stem cells (ESCs) into neuronal and glial lineages. nih.govnih.gov The application of RA can suppress cell proliferation and speed up neuronal maturation. nih.gov The photo-release of RA in specific regions of neural organoids or cell cultures allows for the precise investigation of gene networks that respond to this signal. Studies have identified numerous RA-responsive genes that are critical for neuronal development. The ability to activate RA signaling with light enables the detailed mapping of how these genes influence cell fate decisions, such as the differentiation of progenitors into specific types of neurons (e.g., motor neurons, interneurons) or glial cells. nih.govscienceopen.complos.org
Table 1: Key Genes Regulated by Retinoic Acid in Neural Differentiation
| Gene Category | Gene Name | Function in Neural Development | Reference |
|---|---|---|---|
| Patterning | Hox genes | Specify regional identity along the antero-posterior axis. | nih.gov |
| Proneural | Neurogenin, NeuroD | Promote exit from the cell cycle and neuronal commitment. | nih.gov |
| Cell Cycle | p27Kip1 | Negative cell cycle regulator, inhibits cell proliferation. | nih.gov |
| Receptors | RARβ | A retinoic acid receptor, often induced by RA itself. | plos.org |
| Transcription Factors | Gbx2 | A neural development marker involved in patterning. | scienceopen.com |
Contributions to Tissue Engineering and Regenerative Medicine Models
The ability of retinoic acid to direct cell differentiation makes it a valuable molecule in the fields of tissue engineering and regenerative medicine. Caged RA offers a sophisticated method to guide the development of complex, functional tissues from stem cells by allowing its release to be patterned in three dimensions over time.
Spatiotemporal Control of Cell Behavior on Scaffolds
In tissue engineering, scaffolds provide a structural support for cells to grow and organize into functional tissue. The incorporation of signaling molecules like RA into these scaffolds can guide the differentiation of seeded stem cells. However, achieving the necessary concentration gradients and temporal sequences of signaling can be challenging.
Caged RA integrated into biomaterial scaffolds allows for its release to be triggered by light, providing precise control over where and when cells receive the differentiation signal. This method is superior to simple, sustained-release systems, as it can be used to mimic the dynamic signaling environments found during natural embryonic development.
One innovative approach involves using hybrid calcite single crystals as micro-carriers for the controlled and localized release of retinoic acid within a fibrin scaffold. rsc.org In this model, the RA is entrapped within the crystal lattice and is released as the calcite dissolves in proximity to stem cells. rsc.org This composite scaffold environment successfully promoted the differentiation of stem cells into a three-dimensional neuronal network, demonstrating a powerful method for controlling cell fate within a 3D culture system. rsc.org
Applications in Tracheal and Testicular Tissue Regeneration Research
The principles of spatiotemporal control using this compound are being explored in models for regenerating specific and complex tissues, such as the trachea and testis.
Tracheal Regeneration: Major trauma to the trachea presents a significant clinical challenge, and tissue engineering offers a promising strategy for creating functional replacement grafts. nih.govrcsi.com Successful regeneration requires the development of a specialized mucociliary epithelium. Research has focused on developing nanofibrous scaffolds loaded with all-trans retinoic acid (atRA) to promote the proper differentiation of tracheal epithelial cells. nih.govrcsi.com
In in vitro studies using the Calu-3 cell line, atRA released from polycaprolactone-chitosan scaffolds was shown to increase the expression of key genes responsible for mucociliary function. nih.govrcsi.com The use of caged RA in such a system could further refine this process, allowing for patterned or sequential activation of differentiation pathways to better mimic the natural healing and regeneration process of the tracheal lining.
Table 2: Gene Expression in Tracheal Epithelial Cells on RA-Loaded Scaffolds
| Gene Name | Full Name | Function | Finding | Reference |
|---|---|---|---|---|
| MUC5AC | Mucin 5AC | A major gel-forming mucin produced by goblet cells. | Augmented expression with atRA release. | nih.govrcsi.com |
| FOXJ1 | Forkhead box J1 | A master regulator of motile cilia biogenesis. | Augmented expression with atRA release. | nih.govrcsi.com |
Testicular Tissue Regeneration: Retinoic acid is indispensable for spermatogenesis, the process of sperm production. It is required for the critical step of spermatogonial differentiation and for the completion of meiosis. utm.mymdpi.comresearchgate.net Vitamin A deficiency, which leads to a lack of RA, causes a halt in spermatogenesis and results in male infertility. researchgate.net
In the context of regenerative medicine, particularly for treating certain types of male infertility, testicular tissue engineering is an emerging field. nih.govnih.gov Research has shown that RA administration can rescue spermatogenesis in tissue transplants. eurekalert.org Scaffolds designed for testicular tissue regeneration have incorporated systems for the sustained release of atRA to support a cytocompatible environment for testicular cells and promote spermatogonial differentiation. nih.govnih.gov The application of caged RA in this area holds the potential to precisely control the timing of spermatogonial differentiation within a 3D-cultured testicular organoid or a tissue graft, mimicking the natural, cyclical waves of RA synthesis that drive spermatogenesis in vivo. This level of control could be instrumental in developing in vitro models of spermatogenesis and future therapies for infertility. eurekalert.org
Molecular Mechanisms of Action Facilitated by Caged Retinoic Acid
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Dynamics
The biological effects of retinoic acid are primarily mediated by two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). wikipedia.orgnih.gov These receptors function as ligand-activated transcription factors. There are three subtypes for each receptor: RARα, RARβ, and RARγ, as well as RXRα, RXRβ, and RXRγ. wikipedia.orgqiagen.com
Activation of RAR/RXR Heterodimers
RARs and RXRs form heterodimers (RAR/RXR) which are the functional units that bind to DNA and regulate gene expression. nih.govnih.govoup.com In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) and is associated with corepressor proteins, which maintain the target gene in a repressed state. wikipedia.orgportlandpress.combiologists.com The release of retinoic acid from its caged form allows it to bind to the RAR within the heterodimer. wikipedia.org This binding induces a conformational change in the RAR protein, leading to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orgportlandpress.comnih.gov This switch from a repressive to an activating complex is a critical step in initiating gene transcription. portlandpress.com While RAR can be activated by its ligand, RXR in a heterodimer is typically considered a silent partner. diva-portal.org However, the presence of an RAR ligand can allosterically permit RXR to bind its own ligand, leading to synergistic activation of transcription. nih.govdiva-portal.org
Ligand Binding and Conformational Changes
The binding of all-trans retinoic acid to the ligand-binding domain (LBD) of RAR triggers significant conformational changes. nih.gov This structural rearrangement is essential for the release of corepressor molecules and the subsequent recruitment of coactivators. qiagen.comportlandpress.com The coactivator proteins often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure, making the DNA more accessible for transcription. The activation helix (H12) of the LBD plays a crucial role in this process, repositioning to create a binding surface for coactivator proteins. nih.gov
Role of Retinoic Acid Response Elements (RAREs) in Gene Transcription
Retinoic acid response elements (RAREs) are specific sequences of DNA located in the promoter regions of retinoic acid target genes. wikipedia.orgnih.govnih.gov The RAR/RXR heterodimer binds to these RAREs. wikipedia.orgwikipedia.org RAREs are typically composed of two direct repeats of a core hexameric sequence, most commonly (A/G)G(G/T)TCA, separated by a variable number of nucleotides. biorxiv.orgresearchgate.net The specific arrangement and spacing of these repeats can influence the binding affinity and the transcriptional response of the heterodimer. biorxiv.org Upon recruitment of the coactivator complex to the RAR/RXR heterodimer bound to the RARE, the transcriptional machinery is assembled, leading to the synthesis of messenger RNA (mRNA) from the target gene. wikipedia.org
Regulation of Target Gene Expression
The light-induced release of retinoic acid allows for precise control over the expression of its target genes. This has been instrumental in studying the function of these genes in various biological processes.
Light-Controlled Transcriptional Activation
The use of caged retinoic acid enables researchers to initiate gene transcription at specific times and in specific locations within a developing organism or cell culture. researchgate.netresearchgate.net This spatiotemporal control is crucial for dissecting the complex roles of retinoic acid signaling in processes like embryonic development and cell differentiation. All-trans retinoic acid has been successfully caged to optically control developmental processes in organisms like zebrafish. researchgate.net
Specific Gene Targets
Retinoic acid regulates a vast network of over 500 target genes, either directly or indirectly. nih.gov The specific genes regulated depend on the cell type and developmental context. wikipedia.org Some well-characterized direct target genes containing RAREs in their promoters include RARβ itself, which creates a positive feedback loop. nih.gov
VEGF (Vascular Endothelial Growth Factor): In some cellular contexts, such as retinoblastoma cells and ovine amnion cells, retinoic acid has been shown to upregulate the expression of VEGF, a key regulator of angiogenesis. arvojournals.orgnih.gov However, in other cell types like human keratinocytes, retinoids can inhibit VEGF expression, highlighting the cell-type-specific nature of this regulation. nih.gov
Opsins: Retinoic acid signaling plays a role in the development of the retina and the expression of opsin genes, which are crucial for vision. nih.govnih.gov Studies in zebrafish have shown that retinoic acid can regulate the differential expression of long wavelength-sensitive (LWS) cone opsin genes. nih.govnih.gov
MUC5AC: This gene encodes a major mucin protein. Retinoic acid is known to regulate the expression of mucin genes, including MUC5AC, in epithelial cells of the airways and ocular surface. tmc.eduarvojournals.orgarvojournals.org This regulation is important for maintaining the mucous phenotype of these tissues. atsjournals.org
FOXJ1: The forkhead box J1 (FOXJ1) transcription factor is another gene whose expression can be influenced by retinoic acid signaling pathways, although the directness of this regulation is still under investigation. researchgate.netmaayanlab.cloud
ALDH1A1: Aldehyde dehydrogenase 1 family, member A1 (ALDH1A1) is an enzyme involved in the synthesis of retinoic acid from retinal. nih.govscientificarchives.com The expression of ALDH1A1 can be regulated by retinoic acid itself, forming a part of the homeostatic control of retinoic acid levels. nih.govresearchgate.net
Interplay with Other Signaling Pathways
Retinoic acid signaling does not operate in isolation; rather, it engages in complex crosstalk with other major signaling pathways to orchestrally regulate cellular processes. The use of this compound has been pivotal in elucidating the temporal and spatial specifics of these interactions.
Crosstalk with Fibroblast Growth Factor (FGF) and Transforming Growth Factor Beta (TGFβ)
The interplay between retinoic acid (RA), Fibroblast Growth Factor (FGF), and Transforming Growth Factor Beta (TGFβ) signaling is crucial for embryonic development, particularly in processes like lung and spinal cord formation. semanticscholar.orgplos.org
During lung development, RA signaling is essential for the proper expression of FGF10 in the mesoderm, a critical factor for the induction of the primary lung buds. semanticscholar.org Research indicates that RA downregulates TGFβ activity in the foregut mesoderm, which in turn allows for the localized expression of FGF10. semanticscholar.org This demonstrates a hierarchical relationship where RA acts upstream to modulate TGFβ, thereby controlling FGF signaling. In the developing spinal cord, RA signaling is necessary to maintain high levels of FGF signaling. plos.org Studies in RA-deficient embryos have shown a significant reduction in FGF2 levels, particularly in the dorsal region of thespinal cord. plos.org This suggests a positive regulatory role for RA in sustaining the FGF pathway in this context.
Furthermore, the interaction is not unidirectional. FGF signaling can, in turn, influence RA activity. For instance, FGF signaling is known to regulate the transition of neuronal progenitors to a state where they become responsive to RA for differentiation. plos.org This reciprocal regulation highlights a finely tuned balance between these pathways to ensure proper developmental outcomes.
| Interacting Pathway | Effect of RA Signaling | Developmental Context | Key Molecules Involved |
| FGF Signaling | Maintains high levels of FGF signaling. plos.org | Spinal Cord Development | FGF2, pERK1/2 |
| FGF Signaling | Promotes FGF18 expression. semanticscholar.org | Lung Alveologenesis | FGF18 |
| TGFβ Signaling | Downregulates TGFβ activity to allow for FGF10 expression. semanticscholar.org | Lung Bud Induction | FGF10, TGFβ |
Interactions with Notch and Estrogen Receptor alpha (ERα) Pathways
The crosstalk between retinoic acid and the Notch and Estrogen Receptor alpha (ERα) signaling pathways is particularly relevant in the context of cell fate decisions and cancer biology.
In the developing spinal cord, RA signaling is required to uphold robust Notch signaling. plos.org Deficiencies in RA lead to a decrease in the expression of key components of the Notch pathway. Given that Notch signaling is critical for maintaining neural stem cells and preventing premature differentiation, this interaction underscores RA's role in orchestrating the timing of neurogenesis. plos.org
The relationship between RA and ERα signaling is complex and often context-dependent. In some breast cancer cells, there is an inverse correlation between Notch activity and ERα expression. frontiersin.org However, other studies have documented a negative crosstalk where estrogen-activated ERα can lead to an accumulation of inactive, membrane-bound Notch1. mdpi.com While direct studies using this compound to dissect the temporal dynamics of the RA-Notch-ERα axis are emerging, the existing evidence points to a significant interplay. For instance, in the absence of RA, ERα can activate RA receptor alpha (RARα), leading to cell proliferation in breast cancer. frontiersin.org This suggests that RA signaling normally keeps this proliferative pathway in check.
| Interacting Pathway | Nature of Interaction | Cellular Context | Significance |
| Notch Signaling | RA signaling maintains high levels of Notch signaling. plos.org | Spinal Cord Development | Regulation of neural stem cell maintenance and differentiation. |
| Estrogen Receptor alpha (ERα) | Complex and context-dependent; can be both synergistic and antagonistic. frontiersin.orgmdpi.comfrontiersin.org | Breast Cancer | Influences cell proliferation and differentiation decisions. |
Influence on Cell Cycle Regulators and Proliferation-Differentiation Switches
A fundamental role of retinoic acid is to control the balance between cell proliferation and differentiation, a process tightly linked to the regulation of the cell cycle. The use of caged RA allows for the precise induction of this switch, enabling detailed molecular analysis.
RA has been shown to induce cell cycle arrest, typically in the G1 phase, which is a prerequisite for differentiation in many cell types. nih.gov This is achieved by modulating the expression and activity of key cell cycle regulators. For example, in human monocytic THP-1 cells, RA reduces the levels of cyclin E and the activity of the cyclin E/CDK2 complex. nih.gov This, in turn, leads to reduced phosphorylation of the retinoblastoma protein (pRb), enhancing its function as a cell cycle inhibitor. nih.gov Concurrently, RA can increase the expression of cell cycle inhibitors like p27. nih.gov
The decision to switch from a proliferative to a differentiated state is a critical juncture in development and tissue homeostasis. RA signaling acts as a key trigger for this transition. In Ewing sarcoma cells, RA has been shown to decrease the expression of the stemness factor SOX2 while increasing the expression of differentiation markers. mdpi.com This indicates a clear role for RA in pushing cells out of a self-renewing, proliferative state and towards a specific cell fate. The ability to uncage RA at a specific time allows researchers to pinpoint the immediate downstream targets that initiate this differentiation cascade.
| Cell Cycle Regulator | Effect of RA Signaling | Cellular Outcome |
| Cyclin E | Reduction in mRNA and protein levels. nih.gov | G1 phase cell cycle arrest. |
| Retinoblastoma protein (pRb) | Increased levels and functionality as a cell cycle inhibitor. nih.gov | Inhibition of cell cycle progression. |
| p27 | Potential increase in protein levels. nih.gov | Inhibition of cyclin E/CDK2 activity. |
| SOX2 | Reduced mRNA and protein levels. mdpi.com | Pushes cells from a proliferative to a differentiated state. |
Advanced Methodologies and Experimental Techniques Utilizing Caged Retinoic Acid
Integration with Advanced Microscopic Imaging for Live Monitoring
Live imaging techniques are crucial for observing the dynamic processes influenced by the controlled release of retinoic acid. By pairing RA uncaging with advanced microscopy, researchers can directly visualize the cellular and tissue-level consequences of RA signaling in real-time.
Confocal microscopy is instrumental in visualizing the spatiotemporal distribution of signaling molecules within cells and tissues. While direct imaging of the uncaged RA molecule is challenging, its biological activity can be tracked using fluorescent reporter systems. For instance, researchers utilize RA response elements (RAREs) to drive the expression of fluorescent proteins, allowing the visualization of where and when RA signaling is active. nih.gov Another sophisticated method involves Fluorescence Resonance Energy Transfer (FRET)-based biosensors. jst.go.jp These sensors, which can be expressed in target cells, change their fluorescent properties upon binding to RA, providing a quantitative measure of its concentration. jst.go.jpriken.jp
By uncaging RA in a specific location within a sample, researchers can use confocal microscopy to monitor the subsequent activation of these reporters. This allows for the visualization of how an artificial, light-induced gradient of RA propagates and influences downstream gene expression and cellular behavior over time. nih.govresearchgate.net This technique has been particularly valuable in developmental biology, for example in zebrafish embryos, to study how RA gradients pattern the developing nervous system. nih.govriken.jp
A significant limitation of conventional microscopy, including confocal, is its limited penetration depth in scattering biological tissues. mdpi.comresearchgate.net Two-photon microscopy overcomes this challenge by using lower-energy, near-infrared laser light, which can penetrate deeper into tissues with reduced phototoxicity and less background signal. mdpi.comresearchgate.netnih.gov This technique is exceptionally well-suited for uncaging experiments in living organisms. mdpi.comnih.gov
The principle of two-photon excitation ensures that the uncaging event is restricted to a tiny focal volume, providing extremely high spatial resolution in three dimensions. nih.govnorbrain.no This precision allows for the release of retinoic acid at the level of single cells or even specific subcellular compartments deep within an intact tissue or embryo. nih.govnorbrain.no The combination of two-photon uncaging of RA with two-photon imaging of fluorescent reporters or calcium sensors enables researchers to perform highly localized perturbations and simultaneously monitor their effects in deep-tissue contexts, such as the developing brain. mdpi.comspringernature.com This methodology has been established for other caged compounds like fluorescein (B123965) and neurotransmitters in zebrafish, providing a clear protocol for its application with caged retinoic acid. nih.gov
Combined Approaches with Optogenetics for Multifaceted Control
Optogenetics, which uses light to control the activity of genetically defined populations of cells, can be combined with caged RA to create powerful experimental paradigms. This allows for the simultaneous manipulation of both cellular electrical activity and chemical signaling pathways, offering a multifaceted approach to understanding complex biological systems like neural circuits.
Modern neuroscience research increasingly relies on all-optical methods to simultaneously stimulate and record neural activity. elifesciences.org These experiments typically involve co-expressing a light-activated ion channel (like Channelrhodopsin) for neuronal stimulation and a fluorescent sensor (like GCaMP) to image activity-dependent calcium signals. nih.gov Two-photon microscopy is often employed to enable this dual capability with minimal crosstalk between the stimulation and imaging light paths. elifesciences.orgnih.gov
The introduction of this compound into this experimental design adds a third, chemically-specific layer of control. A researcher could:
Use one wavelength of light to optogenetically stimulate a specific neuron or group of neurons. nih.gov
Use a second wavelength to image the resulting network activity via a calcium indicator. elifesciences.org
Use a third, distinct wavelength of light to uncage RA in a defined area, allowing for the study of how this signaling molecule modulates neuronal activity, excitability, or plasticity in real-time.
This approach makes it possible to investigate how RA signaling interacts with ongoing, behaviorally relevant neural dynamics with single-cell and millisecond precision. nih.govplos.org
Determining the causal role of specific cell types or pathways in a neural circuit's function is a central goal in neuroscience. nih.gov Optogenetics provides a powerful tool for this by allowing researchers to turn neurons on or off with light and observe the consequences. nih.govelifesciences.org The targeted uncaging of retinoic acid provides a complementary method for perturbation.
Instead of directly altering a neuron's membrane potential, releasing RA can modulate gene expression, developmental pathways, or synaptic function over slower timescales. nih.gov By using two-photon uncaging, RA can be released in immediate proximity to a specific, genetically-labeled neural circuit. norbrain.no This allows researchers to ask highly specific questions, such as how the acute presence of RA in the prefrontal cortex affects local circuit connectivity or the response of thalamic inputs. nih.gov This method moves beyond traditional pharmacological applications, which lack spatial and temporal precision, and enables the targeted chemical perturbation of circuits in vivo. nih.gov This strategy is invaluable for dissecting the role of RA in neural development, synaptic plasticity, and the pathophysiology of neurological disorders. nih.govphysiology.org
Microfluidic Platforms for Generating Precise Chemical Gradients
Microfluidic technologies offer exquisite control over the cellular microenvironment, making them an ideal partner for studies involving caged compounds. rsc.org These platforms use micro-scale channels to manipulate fluids, enabling the generation of stable and precisely defined chemical gradients over time. frontiersin.orgresearchgate.netrsc.org
By culturing cells or tissues within a microfluidic device, researchers can expose them to a continuous and well-characterized gradient of inactive, this compound. frontiersin.orgresearchgate.net The design of these devices, often based on diffusion between parallel laminar flow streams, allows for the creation of linear or complex concentration profiles. frontiersin.orgresearchgate.net While the cells are bathed in this predictable gradient of the caged compound, a light source (such as a microscope objective) can be used to photo-release the active RA at specific points within the gradient.
This combination of technologies provides ultimate control:
Macro-level control: The microfluidic device establishes a known, stable concentration gradient of the caged precursor across the entire cell population. rsc.org
Micro-level control: A focused light source provides on-demand, high-resolution activation of RA at any desired location and time within that established gradient.
This dual approach is powerful for quantitatively studying cellular responses to different concentrations of RA, investigating the threshold levels required to trigger specific gene expression programs, and understanding how cells interpret and respond to morphogen gradients during development. nih.gov
In Vitro and In Vivo (Non-Human Model) Experimental Paradigms
The application of this compound in experimental biology has provided powerful tools to dissect the intricate roles of retinoic acid (RA) signaling in cellular processes and developmental biology. By enabling precise spatiotemporal control over RA availability, researchers can overcome the limitations of traditional methods that rely on systemic application or genetic manipulation, which often lack temporal and spatial resolution.
In Vitro Methodologies
In vitro studies using caged RA have been instrumental in elucidating its function in cell differentiation and neurite outgrowth. These experimental paradigms often involve cell lines that are responsive to RA signaling.
A key approach involves the use of photolabile protecting groups to render RA biologically inactive until it is released by light exposure. For instance, the [(α-methyl-2-nitropiperonyl)oxy]carbonyl (MeNPOC) group has been successfully used to cage agonists of the retinoic acid receptor β (RARβ). nih.gov In these experiments, the caged compound is introduced to the cell culture, and specific areas are irradiated with UV light to uncage the RA, thereby activating RARβ signaling in a spatially restricted manner. nih.gov This technique has been effectively used to guide axonal growth and induce neuronal differentiation in specific locations within a cell culture. nih.gov
Another in vitro technique immobilizes RA on nanoparticles, such as TiO2 particles, using nitrocatechol linkers. nih.gov UV irradiation cleaves these linkers, releasing the active RA into the culture medium. nih.gov This method allows for a controlled release of RA, which has been shown to trigger neuronal differentiation and the extension of neurites. nih.gov
Studies utilizing human neuroblastoma cell lines have demonstrated that RA can induce differentiation into a neuronal phenotype. researchgate.netnih.gov When combined with agents that elevate intracellular cyclic adenosine (B11128) 3':5'-monophosphate (camp), RA's differentiating effects are potentiated. nih.gov In vitro models of hematopoiesis also suggest that the transcriptional activity of RA receptors is regulated at different stages of myelopoiesis. stemcell.com Furthermore, RA has been shown to promote the differentiation of various cell types from pluripotent stem cells, including motor neurons, pancreatic progenitors, and adipocytes. stemcell.com
The following table summarizes key in vitro experimental findings with caged RA:
Table 1: In Vitro Experimental Paradigms with this compound
| Cell Type/System | Caging Group/Method | Experimental Observation | Research Focus |
|---|---|---|---|
| Human Neuroblastoma Cells | MeNPOC-caged RARβ agonist | Spatially controlled neurite outgrowth and neuronal differentiation upon UV irradiation. nih.gov | Axonal guidance, neuronal differentiation |
| Human Neuroblastoma Cells | Nitrocatechol linker on TiO2 particles | Controlled release of RA leading to neuronal differentiation. nih.gov | Controlled release systems for differentiation |
| Mouse Embryonic Stem Cells | RA-loaded mesoporous silica (B1680970) nanoparticles | Efficient and rapid neural differentiation. acs.org | Stem cell differentiation |
| Human Pluripotent Stem Cells | All-trans retinoic acid | Improved growth, patterning, and cellular composition of intestinal organoids. mdpi.com | Organoid development |
In Vivo (Non-Human Model) Paradigms
Non-human animal models, particularly zebrafish and chick embryos, have been pivotal in understanding the in vivo roles of RA in development, owing to their external and observable embryonic stages.
In zebrafish, caged RA has been instrumental in studying eye and hindbrain development. mdpi.com By uncaging RA with a focused light source at specific times and locations within the developing embryo, researchers can manipulate RA signaling with high precision. For example, light-activated RA has been used to control eye development and hindbrain formation. mdpi.com These studies have revealed the critical role of spatiotemporally regulated RA signaling in patterning the developing nervous system. mdpi.combiorxiv.org For instance, RA signaling in the posterior hindbrain of zebrafish directs axon target selection by providing positional information to motor neurons. biorxiv.org
Experiments in zebrafish have also elucidated the role of RA in photoreceptor development. pnas.orgplos.org Application of excess RA can induce precocious development of rod photoreceptors. pnas.org Furthermore, RA signaling has been shown to regulate the differential expression of long wavelength-sensitive cone opsin genes. plos.org
The chick limb bud has long served as a classic model for studying pattern formation. researchgate.netias.ac.inehu.eus Local application of RA to the anterior margin of the limb bud can induce a mirror-image duplication of the digit pattern, mimicking the effect of a polarizing region graft. researchgate.netias.ac.in Studies using inhibitors of RA synthesis have further demonstrated that endogenous RA is required for the initiation of limb outgrowth and the expression of key signaling molecules like Sonic hedgehog (Shh). nih.gov However, it is important to note that some studies suggest that the effects observed with exogenous RA application might be due to pharmacological levels that differ significantly from endogenous concentrations. frontiersin.org
The table below summarizes key findings from in vivo non-human models using caged RA:
Table 2: In Vivo (Non-Human Model) Experimental Paradigms with this compound
| Model Organism | Developmental Process | Experimental Approach | Key Findings |
|---|---|---|---|
| Zebrafish (Danio rerio) | Eye Development | Photo-uncaging of all-trans retinoic acid. mdpi.com | Optical control of eye development and growth. mdpi.com |
| Zebrafish (Danio rerio) | Hindbrain Formation | Photo-isomerization of 13-cis to all-trans retinoic acid. mdpi.com | Optical control over hindbrain patterning. mdpi.com |
| Zebrafish (Danio rerio) | Vagus Motor Topography | Visualization of RA signaling using a 12xRARE:GFP transgene. biorxiv.org | RA signaling provides positional identity to vagus motor neurons, controlling axon targeting. biorxiv.org |
| Zebrafish (Danio rerio) | Photoreceptor Development | Treatment with RA during photoreceptor differentiation. plos.org | RA upregulates LWS1 opsin gene expression and can induce cones to switch from LWS2 to LWS1 expression. plos.org |
| Chick (Gallus gallus) | Limb Development | Implantation of an RA-containing bead at the anterior margin of the limb bud. researchgate.net | Induction of a mirror-image duplication of the digit pattern. researchgate.net |
These advanced methodologies utilizing this compound have significantly advanced our understanding of the precise roles of RA signaling in a variety of biological contexts, from the differentiation of a single cell to the complex patterning of an entire organism.
Challenges and Future Directions in Caged Retinoic Acid Research
Development of Next-Generation Caging Groups with Improved Photochemical Properties
A significant area of focus is the creation of new photolabile protecting groups (PPGs), or "cages," with enhanced features. ucsb.edu The goal is to develop cages that are more sensitive, efficient, and versatile for a wider range of biological applications.
Enhanced Wavelength Sensitivity for Visible Light or Near-Infrared Activation
A major hurdle with many existing caged compounds is their reliance on UV light for activation. acs.org UV light has limited penetration depth in biological tissues and can cause photodamage to cells. conicet.gov.arnih.gov Therefore, a key objective is to design caging groups that can be cleaved by longer wavelength light, such as visible or near-infrared (NIR) light. acs.orgnih.gov This would allow for deeper tissue penetration and reduced phototoxicity, making it possible to study retinoic acid signaling in more complex, living organisms. conicet.gov.arnih.gov
Several strategies are being explored to achieve this red-shift in activation wavelength. One approach involves extending the π-conjugated system of the caging group, which can shift the absorption maximum to longer wavelengths. nih.gov For instance, nitrodibenzofuran (NDBF) derivatives have shown promise, releasing their cargo with reasonable efficiency upon irradiation with visible light. nih.gov Another avenue is the development of cages that can be activated by two-photon excitation (2PE). ucsb.edu 2PE is a nonlinear optical process that allows for highly localized uncaging within a tiny focal volume, offering exceptional three-dimensional control. ucsb.edunih.gov While some existing cages exhibit modest two-photon absorption, there is a significant need to develop new cages with much larger two-photon uncaging cross-sections for more efficient release. nih.gov
Table 1: Examples of Caging Groups with Varied Wavelength Sensitivity
| Caging Group | Activation Wavelength (nm) | Key Features |
| o-Nitrobenzyl (oNB) | ~300-400 | Traditional UV-activated cage. nih.gov |
| Nitrodibenzofuran (NDBF) | ~398-440 | Red-shifted activation in the visible range. nih.gov |
| 7-N,N-diethylaminocoumarin (DECM) | ~390-400+ | Can be photolyzed by visible light. google.comacs.org |
| Ruthenium-based inorganic complexes | ~450 | Efficiently cleaved by visible light. conicet.gov.ar |
Increased Quantum Yields and Uncaging Efficiency
The efficiency of the uncaging process is determined by the quantum yield, which is the fraction of absorbed photons that result in the release of the caged molecule. nih.gov Many current caging groups have relatively low quantum yields, meaning that a large number of photons are required to release a sufficient amount of retinoic acid. nih.gov This can lead to longer irradiation times and increased potential for photodamage.
Strategies for Overcoming Light Penetration Limitations in Complex Biological Systems
A significant challenge in using caged compounds in whole organisms is the limited penetration of light through biological tissues. conicet.gov.ar Light scattering and absorption by endogenous molecules like hemoglobin and melanin (B1238610) severely restrict the depth at which uncaging can be effectively performed. uio.no
To address this, researchers are exploring several innovative strategies. The use of NIR light for uncaging is a promising approach, as it can penetrate deeper into tissues than visible or UV light. nih.gov The development of next-generation caging groups with high sensitivity to NIR light is therefore a critical area of research. acs.org Another strategy involves the use of advanced light delivery systems, such as fiber optics or implantable light sources, to bring the light source closer to the target tissue. Furthermore, techniques like two-photon excitation microscopy can provide highly localized uncaging deep within scattering tissues. nih.gov
Integration with Multi-Omics Approaches for Systems-Level Understanding
The ability to precisely control retinoic acid signaling with caged compounds opens up exciting possibilities for understanding its global effects on cellular processes. Integrating caged retinoic acid studies with multi-omics approaches, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level view of the downstream consequences of retinoid signaling. dovepress.complos.orgresearchgate.net
For example, by uncaging retinoic acid in a specific cell population at a defined time, researchers can then use RNA-sequencing to identify all the genes that are subsequently turned on or off. plos.org Similarly, proteomic analysis can reveal changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism. nih.gov This integrated approach can help to identify novel gene regulatory networks, signaling pathways, and metabolic processes that are controlled by retinoic acid. dovepress.comnih.gov Such studies have the potential to reveal complex biological interactions that would be missed by more targeted analyses. dovepress.com
Exploration of Novel Biological Systems and Research Questions
While much of the research using this compound has focused on developmental biology, particularly in model organisms like zebrafish, there is a vast and largely unexplored potential for its application in other biological systems and for addressing new research questions. ucsb.edunih.gov
For instance, this compound could be used to investigate the role of retinoid signaling in the adult brain, where it is thought to be involved in processes like learning and memory. escholarship.org It could also be a valuable tool for studying the gut microbiome and its interaction with the host, as retinoic acid is known to influence the intestinal immune system. frontiersin.org Furthermore, the precise control afforded by caged compounds could be used to dissect the role of retinoic acid in the progression of diseases like cancer and in tissue regeneration. frontiersin.orgnumberanalytics.com By applying this technology to a wider range of biological contexts, researchers can uncover novel functions of retinoic acid and gain new insights into health and disease. nih.govarvojournals.org
Refinement of Spatiotemporal Resolution and Control in Dynamic Environments
A key advantage of using caged compounds is the ability to control the release of the active molecule with high spatiotemporal precision. nih.gov Future research will focus on further refining this control to study biological processes in even more dynamic and complex environments.
This includes the development of techniques for faster and more localized uncaging. nih.gov For example, combining this compound with advanced microscopy techniques like lattice light-sheet microscopy could allow for the real-time visualization of cellular responses to precisely delivered pulses of retinoic acid. uni-wuerzburg.de Furthermore, the development of reversibly caged compounds, or photoswitches, would enable researchers to turn retinoic acid signaling on and off repeatedly, providing an even greater level of control over dynamic cellular processes. rsc.org This would be particularly valuable for studying processes that involve oscillatory or transient signaling events, such as those that occur during embryonic development. nih.gov
Design of Reversible Caging Systems
The development of reversible caging systems for retinoic acid represents a significant frontier in chemical biology and pharmacology. Unlike traditional "caged" compounds that undergo a one-time, irreversible release of the active molecule upon stimulation, a reversible system would allow for the repeated activation and deactivation of retinoic acid's biological activity. nih.govrsc.org This capability would provide unparalleled spatiotemporal control over signaling pathways, enabling researchers to probe cellular processes with dynamic precision.
The primary challenge lies in moving beyond the conventional photocleavage strategy, which is inherently irreversible. rsc.org In a typical photolabile system, a caging group like a substituted o-nitrobenzyl moiety is covalently attached to a crucial functional group of the target molecule. nih.govacs.org Upon irradiation with UV light, the caging group undergoes a photochemical reaction that permanently breaks the covalent bond, releasing the active molecule and a byproduct. acs.org This process is a one-way event; the cage cannot be reattached.
Designing a truly reversible system requires a different conceptual approach, focusing on molecular switches that can transition between two or more stable states in response to external stimuli. The most promising strategies for achieving this involve the integration of photochromic molecules, or photoswitches, into the structure of the caged compound. rsc.orgmdpi.com These molecules can be isomerized between two distinct forms using different wavelengths of light, with one isomer holding the bioactive molecule in an inactive state and the other isomer presenting it in an active conformation.
Key Design Principles and Strategies:
Photoswitch Integration: The core of a reversible system is the photoswitch. A photoswitchable moiety, such as an azobenzene (B91143) or spiropyran, would be conjugated to the retinoic acid molecule. The design must ensure that in one isomeric state (e.g., the trans form of azobenzene), the photoswitch sterically hinders or electronically deactivates the retinoic acid, preventing it from binding to its nuclear receptors (RAR and RXR). mdpi.complos.org Upon irradiation with a specific wavelength of light (e.g., UV), the photoswitch would isomerize (e.g., to the cis form), changing its geometry to expose the active site of retinoic acid and restore its function. A second wavelength of light (e.g., visible light) would then reverse the isomerization, switching the activity "off" again.
Inherent Isomerization of Retinoic Acid: An alternative approach leverages the natural photoisomerization of retinoids. All-trans-retinoic acid, the most biologically active isomer, can be photo-isomerized to less active forms like 13-cis-retinoic acid. mdpi.com This principle has been demonstrated to optically control developmental processes in zebrafish embryos. mdpi.com While not a "caging" system in the sense of attaching and detaching a separate blocking group, it functions as a reversible method of optical control over the molecule's activity state. This strategy avoids the complex synthesis of conjugating a separate photoswitch.
Stimuli-Responsive Linkers: Beyond light, other stimuli could theoretically be used for reversible control, although this is more challenging. This might involve linkers that change conformation in response to localized pH or redox potential changes. unimi.itmdpi.comacs.org However, achieving true reversibility where the original caged structure is reformed after the stimulus is removed is synthetically complex and often less efficient than photoswitchable systems. Many stimuli-responsive systems rely on the cleavage of bonds, such as disulfide bonds in a reductive environment, which is not readily reversible in most biological contexts. unimi.it
The development of these systems is a complex undertaking. The synthesis requires sophisticated organic chemistry to link the photoswitch to retinoic acid without compromising the integrity of either component. Furthermore, the photoswitch must be robust, capable of undergoing many switching cycles without degradation or "fatigue," and the two isomeric states must have significantly different biological activities to ensure a high "on/off" ratio. numberanalytics.com
Q & A
Q. How should caged retinoic acid (RA) be stored and handled to ensure chemical stability during experiments?
Caged RA must be stored at -20°C in light-protected containers to prevent premature uncaging. Prior to use, dissolve it in DMSO or ethanol, avoiding aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid). Validate stability via HPLC or mass spectrometry (MS) to confirm structural integrity before application .
Q. What experimental methods confirm the structural integrity of caged RA after synthesis or storage?
Employ analytical techniques such as nuclear magnetic resonance (NMR) for functional group verification, HPLC for purity assessment, and MS for molecular weight confirmation. Enzymatic digestion (e.g., using esterases) coupled with MS can identify degradation products, ensuring the cage moiety remains intact .
Q. How can researchers determine optimal uncaging parameters (e.g., wavelength, duration) for caged RA in cell culture?
Conduct pilot experiments using controlled light exposure (e.g., 365 nm UV or two-photon lasers) with varying durations. Monitor RA release via fluorescence-based probes (e.g., RA-responsive reporter genes) and validate with liquid chromatography-tandem MS (LC-MS/MS) to quantify liberated RA .
Q. What controls are essential when assessing caged RA’s biological activity to distinguish photolysis effects from RA signaling?
Include three critical controls: (1) untreated cells, (2) cells exposed to light without caged RA, and (3) cells treated with non-caged RA. Use transcriptomic analysis (e.g., RNA-seq) to compare gene expression profiles (e.g., Cyp26a1, RARβ) across conditions, ensuring specificity .
Advanced Research Questions
Q. How does two-photon excitation improve spatiotemporal resolution of caged RA activation in live vertebrate models compared to one-photon methods?
Two-photon systems (e.g., 720–900 nm) enable deeper tissue penetration and localized uncaging with reduced phototoxicity. For example, in zebrafish embryos, two-photon activation of caged RA allows precise patterning of neural crest cells, validated via time-lapse imaging and in situ hybridization for RA-target genes (e.g., hox genes) .
Q. What methodologies address conflicting data on RA’s concentration-dependent effects in differentiation assays?
Use microfluidics to generate RA gradients and quantify cellular responses (e.g., differentiation markers via flow cytometry). Pair this with computational modeling (e.g., ordinary differential equations) to map dose-response relationships and identify thresholds for phenotypic transitions .
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic profiles of caged RA?
Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism (e.g., CYP26-mediated degradation). Validate with in vivo MS imaging to track RA distribution post-uncaging and correlate with transcriptional outputs (e.g., qPCR for RARα) .
Q. What strategies optimize caged RA delivery in 3D organoid systems while minimizing light scattering?
Integrate fiber-optic probes or upconversion nanoparticles for targeted light delivery. Monitor RA release in real-time using FRET-based biosensors and validate organoid responses via single-cell RNA-seq to capture heterogeneity in RA signaling .
Q. How do researchers design experiments to isolate RA-specific effects from off-target interactions of caged compounds?
Employ orthogonal validation: (1) CRISPR/Cas9 knockout of RA receptors (RAR/RXR) to confirm pathway dependency, and (2) pharmacological inhibition of RA synthesis (e.g., disulfiram). Cross-validate results with transcriptomic and proteomic datasets to identify non-canonical pathways .
Q. What computational tools are effective for modeling caged RA’s diffusion dynamics in tissue explants?
Finite element analysis (FEA) software (e.g., COMSOL) can simulate RA diffusion post-uncaging. Calibrate models with experimental data from fluorescence recovery after photobleaching (FRAP) and correlate with experimental outcomes (e.g., gradient-dependent gene expression) .
Methodological and Reproducibility Considerations
Q. How should researchers address batch-to-batch variability in caged RA synthesis?
Implement quality control (QC) protocols: (1) NMR for batch consistency, (2) biological validation using a standardized reporter assay (e.g., RA-responsive luciferase), and (3) inter-laboratory reproducibility trials with shared protocols .
Q. What statistical approaches are recommended for analyzing time-resolved RA signaling data?
Use mixed-effects models to account for temporal autocorrelation and biological replicates. For high-dimensional data (e.g., single-cell RNA-seq), apply dimensionality reduction (t-SNE, UMAP) and trajectory inference (Monocle3) to map RA-induced differentiation trajectories .
Q. How can researchers stay updated on emerging techniques for caged RA applications?
Regularly consult peer-reviewed journals (e.g., Angewandte Chemie, Bioorganic & Medicinal Chemistry) and preprint repositories (e.g., bioRxiv). Participate in workshops on photopharmacology and optogenetics to adopt cutting-edge methodologies .
Future Directions and Knowledge Gaps
What unresolved questions exist regarding the interplay between caged RA and endogenous retinoid metabolism?
Key gaps include (1) how endogenous RA pools modulate caged RA efficacy and (2) whether uncaging alters CYP26 enzyme activity. Proposed studies: Isotope tracing (¹³C-RA) combined with metabolomics to track RA turnover in dual-labeling experiments .
Q. How can caged RA be integrated with optogenetic tools for multiplexed control of signaling pathways?
Develop dual-wavelength systems (e.g., 405 nm for RA uncaging, 660 nm for optogenetic actuators) and use spectral unmixing to decouple signals. Test in synthetic biology models (e.g., engineered HEK293 cells) to assess crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
